Descarboxymethyl treprostinil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

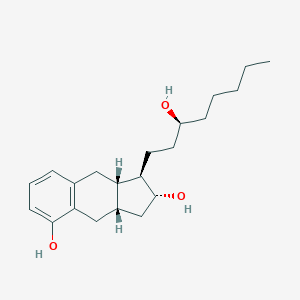

Descarboxymethyl treprostinil is a synthetic analogue of treprostinil, a prostacyclin medication primarily used to treat pulmonary arterial hypertension. This compound is characterized by its molecular formula C21H32O3 and a molecular weight of 332.5 g/mol . It is known for its potential therapeutic effects, including vasodilation and inhibition of platelet aggregation .

Méthodes De Préparation

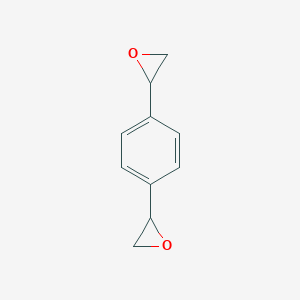

The synthesis of descarboxymethyl treprostinil involves several steps, typically starting from (S)-epichlorhydrin. The process includes key reactions such as Claisen rearrangement and catalytic Pauson–Khand reactions . These reactions are performed under specific conditions to ensure high yields and selectivity. Industrial production methods may involve continuous flow reactors to scale up the synthesis efficiently .

Analyse Des Réactions Chimiques

Descarboxymethyl treprostinil undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and alkylation reactions are typical, using reagents such as halogens (e.g., chlorine, bromine) and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Descarboxymethyl treprostinil has diverse applications in scientific research:

Cardiovascular Research: It is investigated for its role in improving pulmonary arterial hypertension by causing vasodilation and reducing pressure in the lungs.

Kidney Research: Studies suggest it may protect kidneys from damage caused by diabetes and high blood pressure.

Bone Healing: It may promote bone formation and healing by stimulating blood flow and inhibiting bone resorption.

Cancer Research: It is explored for its potential anti-tumor effects, including inhibition of cell proliferation and angiogenesis.

Neuroprotection: Research indicates it may protect brain cells from damage caused by stroke and other neurological diseases.

Mécanisme D'action

Descarboxymethyl treprostinil exerts its effects primarily through vasodilation of pulmonary and systemic arterial vascular beds. It acts as an anti-thrombotic agent by inhibiting platelet aggregation . The compound targets prostacyclin receptors, leading to increased cyclic adenosine monophosphate (cAMP) levels, which result in smooth muscle relaxation and vasodilation .

Comparaison Avec Des Composés Similaires

Descarboxymethyl treprostinil is similar to other prostacyclin analogues, such as:

Treprostinil: Used for pulmonary arterial hypertension, but this compound may offer improved stability and ease of administration.

Epoprostenol: Another prostacyclin used for pulmonary arterial hypertension, but it has a shorter half-life and requires continuous infusion.

This compound stands out due to its potential for increased stability and diverse research applications.

Propriétés

IUPAC Name |

(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-2-3-4-7-16(22)9-10-17-18-11-14-6-5-8-20(23)19(14)12-15(18)13-21(17)24/h5-6,8,15-18,21-24H,2-4,7,9-13H2,1H3/t15-,16-,17+,18-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGPMEMKMRVGNE-HUTLKBDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101692-02-8 |

Source

|

| Record name | Descarboxymethyl treprostinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCARBOXYMETHYL TREPROSTINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3U17TZJ64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)